Zinc Bromide

Description

Properties

IUPAC Name |

zinc;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Zn/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDYJBBGRKZCSX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

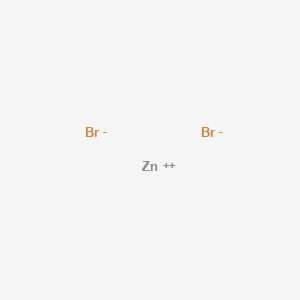

Canonical SMILES |

[Zn+2].[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2Zn, ZnBr2 | |

| Record name | ZINC BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | zinc bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052512 | |

| Record name | Zinc bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc bromide appears as a white crystalline noncombustible solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in photography., Liquid, White hygroscopic solid; [Hawley] White odorless crystalline solid; | |

| Record name | ZINC BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc bromide (ZnBr2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

697 °C | |

| Record name | ZINC BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 G SOL IN 0.25 ML H2O; 1 G SOL IN 0.5 ML 90% ALCOHOL, VERY SOL IN ETHANOL; SOL IN ETHER, 457.399 lb/100 lb water at 70 °F, 471 g/100g water @ 25 °C | |

| Record name | ZINC BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.22 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.3 g/cu cm | |

| Record name | ZINC BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE HEXAGONAL CRYSTALS | |

CAS No. |

7699-45-8 | |

| Record name | ZINC BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc bromide (ZnBr2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO7ZBU9703 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

394 °C | |

| Record name | ZINC BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

synthesis of anhydrous zinc bromide for organic reactions

An In-Depth Technical Guide for the Synthesis of Anhydrous Zinc Bromide for Organic Reactions

Authored by: Gemini, Senior Application Scientist

Abstract

Anhydrous this compound (ZnBr₂) is a versatile and potent Lewis acid catalyst indispensable in a multitude of organic transformations.[1][2] Its efficacy, however, is critically dependent on its anhydrous state, as the presence of water can deactivate its catalytic activity and promote undesirable side reactions. This compound is highly hygroscopic, readily forming a stable dihydrate (ZnBr₂·2H₂O), which presents a significant challenge for researchers requiring the anhydrous form.[3][4][5] This guide provides a comprehensive overview of the synthesis, purification, and handling of anhydrous this compound, grounded in established chemical principles and laboratory practices. We will explore direct synthesis from elemental precursors and robust methods for dehydrating the common dihydrate, offering field-proven insights into the causality behind each experimental choice to ensure the reliable preparation of high-purity, reactive anhydrous ZnBr₂ for demanding applications in research and development.

Physicochemical and Catalytic Profile

Understanding the intrinsic properties of this compound is fundamental to its successful synthesis and application. It is a colorless, odorless crystalline solid with a sharp metallic taste.[3][6] Its high solubility in water and various organic solvents, such as ether, acetone, and tetrahydrofuran, underpins its utility in a wide range of reaction media.[3] The primary challenge in its use is its extreme hygroscopicity; it readily absorbs atmospheric moisture to form the dihydrate, ZnBr₂·2H₂O.[1][3][7]

As a Lewis acid, the zinc(II) center possesses an empty orbital capable of accepting an electron pair, allowing it to activate carbonyls, epoxides, and other electron-rich functional groups, thereby facilitating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[2]

Table 1: Key Physicochemical Properties of Anhydrous this compound

| Property | Value | Source(s) |

| CAS Number | 7699-45-8 | [1][3] |

| Molecular Formula | ZnBr₂ | [1][7] |

| Molar Mass | 225.20 g/mol | [1][7] |

| Appearance | White, hygroscopic crystalline powder | [1][3][6] |

| Melting Point | 394 °C (741 °F) | [1][3][8] |

| Boiling Point | 697 °C (1287 °F) | [1][3] |

| Density | 4.20 g/cm³ (at 20 °C) | [1][3][7] |

| Aqueous Solution pH | ~4 (Acidic) | [6] |

| Solubility in Water | 447 g/100 mL (at 25 °C) | [1] |

Synthesis Methodologies: A Comparative Analysis

The selection of a synthetic method depends on the available starting materials, required purity, and laboratory capabilities. The two primary strategies involve direct synthesis from the elements, which bypasses the issue of hydration, and the dehydration of the commercially available hydrated salt.

Method 1: Direct Synthesis from Elemental Zinc and Bromine

This method is often the most reliable for obtaining high-purity anhydrous ZnBr₂ directly. The reaction is a direct combination of metallic zinc and elemental bromine.[3][9][10]

Causality & Experimental Rationale: The direct reaction is highly exothermic and must be controlled to prevent runaway conditions.[11] Suspending zinc powder in an anhydrous, non-reactive solvent like diethyl ether allows for efficient heat dissipation and controlled addition of the volatile and highly corrosive bromine. The solvent choice is critical; it must be anhydrous and inert to the potent electrophilicity of bromine.

Caption: Workflow for the direct synthesis of anhydrous ZnBr₂.

Experimental Protocol: Direct Synthesis

-

Preparation: Equip an oven-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube (or connect to an inert gas line).

-

Reagent Setup: In the flask, suspend zinc powder (1.1 equivalents) in anhydrous diethyl ether.

-

Reaction: Cool the flask in an ice bath. Slowly add a solution of elemental bromine (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel over 1-2 hours with vigorous stirring. The characteristic red-brown color of bromine should dissipate as it reacts.

-

Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours until the solution is colorless or only the grey of excess zinc remains.

-

Isolation: Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), filter the solution to remove unreacted zinc.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield a white solid. For the highest purity, the resulting ZnBr₂ can be sublimed under high vacuum.[3]

Safety Imperative: Elemental bromine is extremely toxic, volatile, and corrosive. This procedure must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, splash goggles, a face shield, and a lab coat, is mandatory.[12]

Method 2: Dehydration of this compound Dihydrate (ZnBr₂·2H₂O)

Commercially available this compound is often the dihydrate. Removing the water of crystallization is a common but non-trivial task.

Causality & Experimental Rationale: Simply heating hydrated this compound in air is often ineffective and can lead to the formation of zinc oxybromide (ZnO·ZnBr₂) through hydrolysis at elevated temperatures.[13] The water molecules are held tightly, and as they are driven off, they can react with the salt itself.[14] Therefore, successful dehydration requires methods that either chemically consume the water or physically remove it under conditions that suppress hydrolysis.

Caption: Dehydration strategies for ZnBr₂·2H₂O.

Experimental Protocol: Dehydration using Thionyl Chloride

This method is highly effective as thionyl chloride reacts irreversibly with water to form volatile byproducts (SO₂ and HCl), driving the dehydration to completion.[11]

-

Setup: In a fume hood, place ZnBr₂·2H₂O in a round-bottom flask equipped with a stir bar and a reflux condenser connected to a gas trap (to scrub acidic gases).

-

Reaction: Add an excess of thionyl chloride (SOCl₂) to the flask.

-

Heating: Gently heat the mixture to reflux and maintain for 4-6 hours. The reaction SOCl₂ + H₂O → SO₂ (g) + 2HCl (g) removes the water.

-

Isolation: Allow the mixture to cool to room temperature. Carefully distill off the excess thionyl chloride under reduced pressure.

-

Drying: The resulting white solid should be heated under high vacuum to remove any residual volatiles, yielding pure anhydrous ZnBr₂.

Alternative Protocol: Dehydration by Heating under a Stream of Hydrogen Bromide (HBr)

This technique leverages Le Châtelier's principle. The HBr atmosphere suppresses the hydrolysis equilibrium, allowing for the thermal removal of water without forming oxybromide.[3]

-

Setup: Place ZnBr₂·2H₂O in a tube furnace capable of handling corrosive gases.

-

Inerting: Pass a stream of dry, inert gas (e.g., nitrogen or argon) through the tube.

-

Dehydration: Gradually heat the sample to above 150-200 °C while switching the gas flow to anhydrous HBr gas.

-

Purification: Once dehydration is complete, the temperature can be raised to ~400 °C to sublime the ZnBr₂ into a cooler part of the tube, separating it from any non-volatile impurities.

-

Cooling: Cool the system to room temperature under the HBr stream before switching back to an inert gas.

Safe Handling, Storage, and Personal Protection

The hazardous nature of both the final product and the reagents used in its synthesis necessitates strict adherence to safety protocols.

Table 2: Safety and Handling Profile for Anhydrous this compound

| Aspect | Guideline | Source(s) |

| GHS Hazards | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H411: Toxic to aquatic life with long lasting effects. | [1][15] |

| Handling | Must be handled in a dry, inert atmosphere (glovebox or Schlenk line). Avoid generating dust. Avoid all personal contact, including inhalation. | [1][15][16][17] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture and incompatible substances (e.g., strong oxidizing agents). | [1][8][15][16] |

| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, nitrile or neoprene gloves, full protective suit/lab coat. | [15][16][18] |

| First Aid (Skin/Eye Contact) | Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | [19][20] |

Conclusion

The successful synthesis of high-purity anhydrous this compound is a critical enabling step for its use in organic chemistry. While direct synthesis from the elements offers a robust route to the anhydrous material, the dehydration of the commercially available dihydrate is also feasible, provided that appropriate techniques are employed to circumvent the formation of deleterious oxybromide species. Chemical dehydration with thionyl chloride or physical dehydration via sublimation under an HBr atmosphere are particularly effective methods. Regardless of the synthetic route, the extremely hygroscopic and corrosive nature of anhydrous ZnBr₂ demands that it be handled and stored with rigorous exclusion of atmospheric moisture and with appropriate personal protective equipment. By understanding the causality behind each procedural step, researchers can reliably prepare and utilize this powerful Lewis acid to its full potential.

References

-

Wikipedia. This compound. [Link]

-

Ataman Kimya. This compound. [Link]

-

SYNTHETIKA. This compound anhydrous. [Link]

-

Mindstretching. (2020). Zinc Bromine Batteries: Making higher purity this compound from readily available salts. [Link]

- Google Patents. US3471250A - Preparation of anhydrous inorganic metal halides and organic complexes thereof.

- Google Patents. US3939048A - Process for making anhydrous metal halides.

-

A&A Pharmachem. Zinc (III) Bromide - Safety Data Sheet. [Link]

-

Wikipedia. Metal halides. [Link]

-

SNDB India. Top Industrial Uses of this compound Brine: Benefits and Applications. [Link]

-

Watt, G. W., Gentile, P. S., & Helvenston, E. P. (1955). Synthesis of Anhydrous Metal Halides. Journal of the American Chemical Society, 77(10), 2752–2752. [Link]

- Google Patents. SU947051A1 - Process for producing this compound.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10421208, this compound. [Link]

-

Baxter, G. P., & Warren, R. D. (1906). THE EFFICIENCY OF CALCIUM BROMIDE, this compound AND ZINC CHLORIDE AS DRYING AGENTS. Journal of the American Chemical Society, 28(3), 340–344. [Link]

-

ChemistryViews. (2018). Simple Synthesis of Beryllium Halides. [Link]

-

Chemisting. (2020). Tag Archives: this compound. [Link]

-

Scribd. This compound Brine Safety Data Sheet. [Link]

-

Organic Syntheses. (5-Cyanopentyl)zinc(II) bromide. [Link]

-

HiMedia Laboratories. This compound anhydrous. [Link]

-

Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

- Google Patents. WO2000029329A8 - Method of producing this compound.

-

ResearchGate. How to dry MgBr2 and ZnCl2?. [Link]

-

ChemicalAid. Zinc + Br2 = ZnBr2 - Balanced chemical equation. [Link]

-

NJ.gov. This compound - HAZARD SUMMARY. [Link]

Sources

- 1. This compound anhydrous - SYNTHETIKA [synthetikaeu.com]

- 2. This compound: a catalyst in organic synthesis_Chemicalbook [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound anhydrous [himedialabs.com]

- 6. This compound | Br2Zn | CID 10421208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. webqc.org [webqc.org]

- 10. Page loading... [wap.guidechem.com]

- 11. Metal halides - Wikipedia [en.wikipedia.org]

- 12. dollycorporation.com [dollycorporation.com]

- 13. SU947051A1 - Process for producing this compound - Google Patents [patents.google.com]

- 14. Zinc Bromine Batteries: Making higher purity this compound from readily available salts | Chemisting [chemisting.com]

- 15. prochemonline.com [prochemonline.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. scribd.com [scribd.com]

- 19. nj.gov [nj.gov]

- 20. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

crystallographic structure of zinc bromide dihydrate

An In-depth Technical Guide to the Crystallographic Structure of Zinc Bromide Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the (ZnBr₂·2H₂O). Contrary to a simplistic hydrate structure, this compound exhibits a more complex and fascinating architecture, best described as a double salt with the formula [Zn(H₂O)₆][Zn₂Br₆]. This guide will delve into the intricacies of its crystal system, ionic complexes, and the pivotal role of hydrogen bonding in stabilizing the lattice. Methodologies for the synthesis of high-quality single crystals suitable for X-ray diffraction are detailed, underpinned by the causality of each experimental step. All crystallographic data is presented in a clear, tabular format for ease of reference and comparison. This document serves as an authoritative resource for researchers in materials science, inorganic chemistry, and pharmaceutical development, providing the foundational knowledge required for applications leveraging the unique structural properties of this compound.

Introduction: The Unique Nature of this compound Dihydrate

This compound is a hygroscopic inorganic salt with diverse applications, including as a Lewis acid in organic synthesis and as a component in zinc-bromine flow batteries.[1] When crystallized from aqueous solutions, it readily forms a dihydrate. A thorough understanding of its solid-state structure is paramount for controlling its physicochemical properties, such as solubility, stability, and reactivity, which are critical in various industrial and research applications, including drug development where it may act as a reagent or catalyst.

Initial assumptions might lead one to picture a simple lattice of zinc and bromide ions with intercalated water molecules. However, single-crystal X-ray diffraction studies have revealed a more intricate and elegant arrangement. This compound dihydrate is, in fact, a double salt, a compound containing more than one cation or anion.[2] Its structure is composed of two distinct ionic complexes: a hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺, and a dimeric hexabromodizincate(II) anion, [Zn₂Br₆]²⁻.[1][2] This unique structural motif sets it apart from many other simple hydrated metal halides.

The Crystal Structure Deconstructed

The definitive crystallographic analysis of this compound dihydrate was reported by Duhlev, Faggiani, and Brown in 1988.[2] Their work provides the foundational data upon which our current understanding is built.

Crystal System and Space Group

This compound dihydrate crystallizes in the orthorhombic system, belonging to the Immm space group.[2] This classification denotes a crystal with three mutually perpendicular axes of unequal length. The 'I' in the space group symbol indicates a body-centered lattice.

The Ionic Complexes: A Tale of Two Zinc Environments

The crystal lattice is an ordered arrangement of two distinct, complex ions:

-

The Hexaaquazinc(II) Cation ([Zn(H₂O)₆]²⁺): In this complex, a central zinc ion is octahedrally coordinated to six water molecules.[1][2] This means the water molecules are positioned at the vertices of an octahedron with the zinc ion at its center. This coordination is a common feature for zinc(II) ions in aqueous environments.

-

The Hexabromodizincate(II) Anion ([Zn₂Br₆]²⁻): This is a dimeric anion where two zinc centers are each tetrahedrally coordinated.[1][2] Two bromide ions act as bridges between the two zinc atoms, a structural feature also seen in dimeric aluminum bromide (Al₂Br₆). The remaining four bromide ions are in terminal positions.

The Role of Hydrogen Bonding

The intricate network of hydrogen bonds is crucial for the stability of the overall crystal structure. The hydrogen atoms of the coordinated water molecules in the [Zn(H₂O)₆]²⁺ cations form O-H···Br hydrogen bonds with the bromide ions of the neighboring [Zn₂Br₆]²⁻ anions.[2] This extensive network effectively links the cationic and anionic complexes, creating a stable, three-dimensional lattice.

Quantitative Crystallographic Data

The precise structural parameters for this compound dihydrate, as determined by single-crystal X-ray diffraction, are summarized in the tables below.[2]

Table 1: Crystallographic Data for [Zn(H₂O)₆][Zn₂Br₆]

| Parameter | Value |

| Chemical Formula | [Zn(H₂O)₆][Zn₂Br₆] |

| Molar Mass | 783.66 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Immm |

| Unit Cell Dimension a | 10.435(1) Å |

| Unit Cell Dimension b | 10.367(1) Å |

| Unit Cell Dimension c | 7.961(1) Å |

| Unit Cell Volume | 861.2(2) ų |

| Z (Formula units/unit cell) | 2 |

| Calculated Density (Dx) | 3.02 Mg/m³ |

Data sourced from Duhlev et al. (1988).[2]

Table 2: Selected Interatomic Distances

| Bond | Length (Å) | Complex |

| Zn-O (average) | 2.07 | [Zn(H₂O)₆]²⁺ |

| Zn-Br (bridging) | 2.48 | [Zn₂Br₆]²⁻ |

| Zn-Br (terminal) | 2.36 | [Zn₂Br₆]²⁻ |

Data sourced from Duhlev et al. (1988).[2]

The differing bond lengths for the bridging and terminal bromide ions in the anion are a direct consequence of the bridging bromide ions being bonded to two zinc centers, which elongates these bonds compared to the terminal ones.

Experimental Protocol: Synthesis and Crystallization

The successful elucidation of a crystal structure is critically dependent on the quality of the single crystals used for diffraction experiments. The following protocol describes a reliable method for the synthesis of high-quality single crystals of this compound dihydrate.

Rationale for Method Selection

The chosen method is slow evaporation from a saturated aqueous solution. This technique is favored for its simplicity and its ability to produce large, well-formed crystals. The slow rate of evaporation allows for the orderly deposition of the ionic complexes onto the growing crystal lattice, minimizing defects. The choice of a constant temperature of 297 K (24 °C) is to ensure reproducible solubility and to avoid the formation of other hydrated or anhydrous phases.[1][2]

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

To deionized water at a constant temperature of 297 K, add anhydrous this compound (ZnBr₂) with continuous stirring.

-

Continue adding the salt until no more dissolves and a small amount of solid remains at the bottom of the container. This ensures the solution is fully saturated.

-

-

Filtration:

-

Filter the saturated solution to remove any undissolved solid particles or impurities. This step is crucial as these particles could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

-

Crystallization:

-

Transfer the filtered solution to a clean crystallizing dish.

-

Loosely cover the dish to allow for slow evaporation of the water at room temperature. The loose cover prevents dust and other contaminants from entering while still permitting solvent vapor to escape.

-

-

Crystal Growth and Harvesting:

-

Leave the solution undisturbed for several days to weeks. During this period, colorless, well-formed crystals of this compound dihydrate will precipitate.

-

Once the crystals have reached a suitable size, carefully harvest them from the solution.

-

Alternative Synthesis Routes

While slow evaporation is ideal for single-crystal growth, this compound dihydrate can also be synthesized by reacting zinc oxide or zinc metal with hydrobromic acid.[3]

ZnO + 2HBr + H₂O → ZnBr₂·2H₂O

This acid-base reaction is a common and efficient method for producing the bulk material.

Visualizing the Structure and Workflow

To aid in the conceptualization of the complex structure of this compound dihydrate and the experimental workflow for its synthesis, the following diagrams are provided.

Caption: Ionic complexes in this compound dihydrate.

Caption: Workflow for single crystal synthesis.

Conclusion

The is a testament to the intricate and often non-intuitive arrangements that can occur in the solid state. Its formulation as the double salt [Zn(H₂O)₆][Zn₂Br₆] highlights the complex interplay between coordination chemistry and hydrogen bonding in defining the final crystal lattice. For researchers and professionals in drug development and materials science, this detailed structural understanding is not merely academic; it is a critical prerequisite for manipulating and exploiting the properties of this compound in various applications. The methodologies and data presented herein provide a robust foundation for further research and application development involving this compound dihydrate.

References

- BenchChem. (2025, December).

- Wikipedia. (n.d.). This compound. Wikipedia.

- Duhlev, R., Brown, I. D., & Faggiani, R. (1988). This compound dihydrate ZnBr2.2H2O: a double-salt structure.

- IAEA. (1988). This compound dihydrate ZnBr2.2H2O: A double-salt structure. INIS-IAEA.

- Ataman Kimya. (n.d.). This compound.

Sources

An In-depth Technical Guide to the Solubility of Zinc Bromide in Non-Aqueous Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Non-Aqueous Behavior of Zinc Bromide

This compound (ZnBr₂), a versatile Lewis acid and electrolyte component, exhibits a fascinating and complex solubility profile in non-aqueous solvents. Its utility in diverse applications, from organic synthesis to battery technology, is often dictated by its behavior in these media. This guide, intended for researchers, scientists, and drug development professionals, moves beyond simple solubility statements to provide a deeper understanding of the underlying principles governing the dissolution of this compound in organic solvents. We will explore the interplay of solvent properties, the coordination chemistry of the resulting solutions, and the practical methodologies for accurately determining solubility, particularly considering the compound's hygroscopic nature.

The Physicochemical Landscape of this compound Solubility

The solubility of an ionic compound like this compound in a non-aqueous solvent is a nuanced process governed by the thermodynamics of dissolution. This involves the endothermic process of breaking the crystal lattice of the salt and the intermolecular forces of the solvent, followed by the exothermic process of solvation, where new interactions form between the zinc and bromide ions and the solvent molecules. The overall enthalpy of the solution dictates whether the process is energetically favorable.

The principle of "like dissolves like" provides a foundational, albeit simplified, understanding. This compound, being a polar inorganic salt, generally shows higher solubility in polar solvents. However, the nature of this polarity—whether the solvent is protic (containing acidic protons, such as alcohols) or aprotic (lacking acidic protons, such as acetone or THF)—plays a critical role in the solvation mechanism and ultimate solubility.

The Critical Role of the Solvent

The properties of the non-aqueous solvent are paramount in determining the extent to which this compound will dissolve. Key parameters include:

-

Polarity and Dipole Moment: Solvents with a high dipole moment are generally more effective at solvating ions. The partial positive and negative charges on the solvent molecules can interact favorably with the Zn²⁺ and Br⁻ ions.

-

Dielectric Constant: A high dielectric constant reduces the electrostatic attraction between the cation and anion of the salt, facilitating their separation and dissolution.

-

Donor and Acceptor Properties (Lewis Acidity/Basicity): Many organic solvents can act as Lewis bases (electron-pair donors), coordinating with the Lewis acidic Zn²⁺ ion. The strength of this coordination significantly influences solubility.

-

Hydrogen Bonding Capability: Protic solvents, such as alcohols, can form hydrogen bonds, which can influence the solvation of the bromide anion.

The interplay of these factors creates a complex landscape of solubility. For instance, while a solvent may have a high dipole moment, steric hindrance around the coordinating atom can limit its ability to effectively solvate the zinc ion.

A Quantitative Look at this compound Solubility

While qualitative descriptions such as "soluble" or "very soluble" are common, quantitative data provides the precise information necessary for experimental design and process development. The following table summarizes available quantitative and qualitative solubility data for anhydrous this compound in a range of common non-aqueous solvents. It is important to note that temperature significantly impacts solubility, a factor that will be explored in more detail.

| Solvent | Chemical Class | Protic/Aprotic | Solubility | Notes |

| Methanol (CH₃OH) | Alcohol | Protic | Very Soluble | - |

| Ethanol (C₂H₅OH) | Alcohol | Protic | Very Soluble[1] | 1 g dissolves in 0.5 mL of 90% alcohol. |

| Acetone (CH₃COCH₃) | Ketone | Aprotic | Very Soluble[2][3] | Dissolubility experiments have been conducted with concentrations up to 30% ZnBr₂. |

| Tetrahydrofuran (THF) | Ether | Aprotic | Soluble[2][3] | Commercially available as a 1.0 M solution. |

| Diethyl Ether (C₂H₅OC₂H₅) | Ether | Aprotic | Slightly Soluble | Solubility is temperature-dependent, forming etherates. |

| Acetonitrile (CH₃CN) | Nitrile | Aprotic | Sparingly Soluble | Inorganic salts tend to have limited solubility, especially with low water content. |

| Dimethylformamide (DMF) | Amide | Aprotic | Likely Soluble | General behavior of polar aprotic solvents. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Aprotic | Soluble | Spectroscopic studies confirm the formation of zinc-bromide complexes. |

Note: "Very Soluble" and "Soluble" are qualitative terms from various sources and indicate a high degree of dissolution, though precise quantitative values are often not provided in the literature for all conditions.

Temperature Dependence: The Case of Diethyl Ether

The solubility of this compound in diethyl ether has been studied in detail, revealing a complex relationship with temperature. The formation of different solvates, or "etherates," at various temperatures highlights the dynamic nature of the dissolution process. Below +16-17 °C, a monoetherate (ZnBr₂·(C₂H₅)₂O) is the stable solid phase in equilibrium with the saturated solution. Above this temperature, the unsolvated this compound is the stable solid phase. The differential heats of solution vary accordingly, indicating different energetic favorability for the dissolution of the different solid forms.

The Coordination Chemistry of this compound in Non-Aqueous Solutions

Upon dissolution, the zinc and bromide ions do not exist as free entities but rather as a series of coordination complexes with the solvent molecules and with each other. The nature of these complexes is highly dependent on the solvent and the concentration of the salt.

In donor solvents, the solvent molecules (S) can displace the bromide ions from the coordination sphere of the zinc ion, leading to the formation of species such as [ZnBrS₃]⁺, [ZnS₄]²⁺, and others. In solvents with lower donor strength or at high this compound concentrations, bromide ions can effectively compete with the solvent molecules, leading to the formation of anionic bromozincate complexes like [ZnBr₃]⁻ and [ZnBr₄]²⁻.

Raman spectroscopy has been a powerful tool in elucidating the nature of these species in solution. For example, studies in dimethyl sulfoxide (DMSO) have confirmed the presence of four different zinc-bromide complexes in equilibrium.

The following diagram illustrates the general equilibria involved in the dissolution and speciation of this compound in a non-aqueous donor solvent (S).

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion and Future Outlook

The solubility of this compound in non-aqueous solvents is a critical parameter for its application in various fields. While qualitative data suggests good solubility in many polar organic solvents, there is a clear need for more comprehensive quantitative data, particularly as a function of temperature. The experimental protocol outlined in this guide provides a robust framework for obtaining such data, with a strong emphasis on mitigating the effects of the compound's hygroscopic nature.

Future research should focus on systematically determining the solubility of this compound in a wider array of non-aqueous solvents and establishing phase diagrams for key binary systems. Furthermore, advanced spectroscopic and computational modeling studies will continue to provide deeper insights into the complex coordination chemistry at play, enabling a more predictive understanding of this compound's behavior in non-aqueous environments. This knowledge will be invaluable for the rational design of new synthetic routes, improved electrolyte formulations, and novel drug delivery systems.

References

-

Ataman Kimya. This compound. [Link]

-

GeeksforGeeks. (2023, December 20). This compound Formula - Structure, Properties, Uses, Sample Questions. [Link]

-

PubChem. This compound. [Link]

-

Simple English Wikipedia. This compound. [Link]

-

Wikipedia. This compound. [Link]

-

Otto Chemie Pvt. Ltd. This compound 1.0 M in THF. [Link]

-

ResearchGate. What is the solubility of Zinc Iodide and this compound in Acetonitrile?. [Link]

-

ACS Publications. The Reaction of Active Zinc with Organic Bromides. [Link]

-

ResearchGate. Thermo physical properties of acetone–this compound for using in a low temperature driven absorption refrigeration machine. [Link]

-

DTIC. A Raman Spectral Study of the Equilibria of this compound Complexes in DMSO (Dimethylsulfoxide) Solutions. [Link]

-

Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]

-

Determination of Solubility by Gravimetric Method. [Link]

-

ResearchGate. Using the Isopiestic Method to Study Hygroscopic Properties of Soluble Solutes. [Link]

-

Science.gov. This compound solution: Topics by Science.gov. [Link]

-

USGS Publications Warehouse. The speciation of aqueous zinc(II) bromide solutions to 500 °C and 900 MPa determined using Raman spectroscopy. [Link]

Sources

The Emergence of a Catalyst: A Technical Guide to the History, Discovery, and Catalytic Applications of Zinc Bromide

Introduction: Beyond a Simple Salt

In the vast landscape of chemical catalysis, certain reagents emerge not with a sudden revolution, but through a gradual recognition of their inherent utility. Zinc bromide (ZnBr₂), a seemingly simple inorganic salt, exemplifies this journey. First prepared in its pure form in 1854 by the French chemist Henri Sainte-Claire Deville, its initial significance was primarily as a dense, water-soluble compound.[1] For much of its early history, its applications were rooted in its physical properties, such as its use in transparent radiation shields and in oil and natural gas well servicing fluids.[2][3][4] However, within its fundamental chemical nature as a Lewis acid lay a catalytic potential that would be progressively unlocked by organic chemists throughout the 20th century and into the present day.

This technical guide provides an in-depth exploration of the history and discovery of this compound's catalytic properties. We will traverse the timeline from its early characterization to its establishment as a versatile and reliable Lewis acid catalyst in a myriad of organic transformations. This document will elucidate the mechanistic underpinnings of its catalytic activity, provide detailed experimental protocols for key reactions, and present a comprehensive overview of its applications for researchers, scientists, and professionals in drug development.

The Genesis of a Lewis Acid Catalyst: A Historical Perspective

The recognition of this compound as a catalyst is intrinsically linked to the broader development of Lewis acid catalysis in organic chemistry.[5] While the concept of electron pair acceptors and donors was being formulated, early synthetic chemists were empirically discovering the power of metal halides to promote reactions.

A pivotal, though perhaps not widely recognized at the time for its full implications, moment in the documented use of this compound as a selective catalyst appeared in 1978. Nakatani and his coworkers reported that powdered anhydrous this compound was a particularly selective catalyst for the intramolecular carbonyl-ene reaction of (+)-citronellal to produce isopulegol, a precursor to menthol.[3] This work stands as a concrete and citable milestone in the history of this compound catalysis, demonstrating its utility in a commercially significant transformation.

While the 1978 publication provides a firm historical anchor, it is highly probable that the catalytic properties of zinc halides, including the bromide, were observed and utilized in a less systematic fashion in the preceding decades. The challenge for the modern chemical historian and scientist is to trace these earlier, often anecdotal or less-publicized, applications to construct a complete lineage of its use.

The Core of Catalysis: Understanding this compound's Lewis Acidity

This compound's catalytic prowess stems from its character as a moderately strong Lewis acid.[6] The zinc(II) center possesses a vacant p-orbital, making it an effective electron pair acceptor. This fundamental property allows it to activate a wide range of functional groups, thereby lowering the activation energy for various organic reactions.

The general mechanism of this compound catalysis involves the coordination of the zinc center to a Lewis basic site on a substrate molecule, typically an oxygen or nitrogen atom. This coordination polarizes the bond, making the substrate more susceptible to nucleophilic attack.

A Versatile Tool in the Synthetic Chemist's Arsenal: Key Applications

This compound has proven to be a catalyst of broad utility, effective in promoting a diverse range of organic transformations. Its affordability, low toxicity, and ease of handling have contributed to its widespread adoption.[5][7]

Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. This compound has emerged as a reliable catalyst for the synthesis of various heterocyclic systems.[8]

-

Synthesis of Pyrazole Derivatives: this compound catalyzes the condensation of 1,3-dicarbonyl compounds with hydrazines to afford pyrazole derivatives, often with high yields.[1]

-

Synthesis of Indole Scaffolds: It can facilitate the Fischer indole synthesis and other related cyclizations to produce substituted indoles.[8]

Carbon-Carbon and Carbon-Heteroatom Bond Formation

The construction of carbon-carbon and carbon-heteroatom bonds is fundamental to organic synthesis. This compound plays a significant role in several classes of reactions that achieve these connections.

-

Coupling Reactions: It has been employed in various coupling reactions, including the synthesis of propargylamines and α,β-acetylenic ketones.[8]

-

Stereoselective Semipinacol Rearrangement: this compound has been shown to be an efficient catalyst for the stereoselective semipinacol rearrangement of α-hydroxy epoxides, leading to the formation of β-hydroxy ketones with the creation of a stereoselective quaternary center.[9]

Halogenation and Oxidation Reactions

Beyond its role in bond formation, this compound also finds application in functional group transformations.

-

α-Bromination of Carbonyl Compounds: It can be used as a reusable heterogeneous catalyst for the α-bromination of ketones.[1]

-

Oxidation of Alcohols: In the presence of an appropriate oxidant, this compound can catalyze the oxidation of alcohols to their corresponding aldehydes or ketones.

Experimental Protocols: A Practical Guide

To translate the theoretical understanding of this compound catalysis into practice, this section provides detailed, step-by-step methodologies for representative reactions.

Protocol 1: this compound-Catalyzed Synthesis of Isopulegol from (+)-Citronellal

This protocol is based on the seminal work that highlighted the selective catalytic action of this compound.

Materials:

-

(+)-Citronellal

-

Anhydrous this compound (powdered)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a solution of (+)-citronellal (1 equivalent) in anhydrous dichloromethane, add powdered anhydrous this compound (0.1 equivalents) at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford isopulegol.

Protocol 2: α-Bromination of a Ketone

This protocol demonstrates the use of this compound in a halogenation reaction.

Materials:

-

Ketone (e.g., acetophenone)

-

This compound

-

Bromine

-

Water

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, suspend the ketone (1 equivalent) and this compound (0.2 equivalents) in water.

-

Cool the mixture in an ice bath and slowly add bromine (1.1 equivalents) dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring until TLC analysis indicates the disappearance of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting α-bromoketone can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The efficiency of this compound catalysis is evident in the yields and reaction conditions reported in the literature. The following table summarizes representative data for various transformations.

| Reaction Type | Substrate | Product | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Carbonyl-ene Cyclization | (+)-Citronellal | Isopulegol | 10 | Dichloromethane | RT | 2 | ~85 |

| Pyrazole Synthesis | 1,3-Diketone & Hydrazine | Substituted Pyrazole | 10-20 | Ethanol | Reflux | 4-6 | 80-95 |

| α-Bromination | Acetophenone | α-Bromoacetophenone | 20 | Water | 0 - RT | 1-3 | >90 |

| Semipinacol Rearrangement | α-Hydroxy Epoxide | β-Hydroxy Ketone | 15 | Dichloromethane | RT | 5 | 70-90 |

Conclusion and Future Outlook

From its humble beginnings as a simple inorganic salt, this compound has carved out a significant niche in the world of organic catalysis. Its journey from a compound valued for its physical properties to a widely used Lewis acid catalyst is a testament to the continuous exploration and deeper understanding of chemical reactivity. The historical milestones, such as its effective use in the synthesis of isopulegol, have paved the way for its application in a broad spectrum of organic reactions.

The core of its catalytic activity lies in its accessible Lewis acidity, allowing for the activation of a diverse range of substrates under relatively mild conditions. The practical applications in the synthesis of complex molecules, particularly heterocycles, and in fundamental bond-forming and functional group transformation reactions, underscore its importance to the modern synthetic chemist.

Looking ahead, the story of this compound is far from over. The principles of green and sustainable chemistry will likely drive further innovation in its use, with a focus on catalytic systems that are even more efficient, selective, and recyclable. The development of chiral this compound-based catalysts for asymmetric synthesis also remains a promising avenue of research. As the demands of drug discovery and materials science continue to evolve, the versatility and reliability of this compound will undoubtedly ensure its continued prominence as a valuable tool in the ever-expanding toolkit of organic synthesis.

References

-

Catalytic application of zinc (II) bromide (ZnBr2) in organic synthesis. Synthetic Communications, 50(24), (2020).

-

Catalytic application of zinc (II) bromide (ZnBr2) in organic synthesis - ResearchGate.

-

catalytic-application-of-zinc-ii-bromide-znbr-2-in-organic-synthesis - Ask this paper.

-

Full article: Catalytic application of zinc (II) bromide (ZnBr2) in organic synthesis.

-

This compound: a catalyst in organic synthesis - ChemicalBook.

-

This compound (ZnBr2) properties.

-

EP1053974A1 - Reactions using lewis acids - Google Patents.

-

This compound as catalyst for the stereoselective construction of quaternary carbon: improved synthesis of diastereomerically enriched spirocyclic diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

-

This compound - Common Organic Chemistry.

-

This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks.

-

This compound - Ataman Kimya.

-

This compound Formula: Properties, Chemical Structure and Uses - Extramarks.

-

This compound: a general mediator for the ionothermal synthesis of microporous polymers via cyclotrimerization reactions - Journal of Materials Chemistry A (RSC Publishing).

-

US6036937A - Method for producing this compound - Google Patents.

-

In Situ–Generated this compound–Catalyzed α‐Bromination of Alkanones in Water | Request PDF - ResearchGate.

-

CYCLIZATION AND HYDROGENATION OF (+)-CITRONELLAL TO MENTHOLS OVER ZnBr 2 AND Ni CATALYSTS SUPPORTED ON gamma-Al 2 O 3 - ResearchGate.

-

This compound - Wikipedia.

Sources

- 1. This compound: a catalyst in organic synthesis_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound as catalyst for the stereoselective construction of quaternary carbon: improved synthesis of diastereomerically enriched spirocyclic diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Introduction: Defining Zinc Bromide and Its Core Identity

An In-depth Technical Guide to Zinc Bromide (ZnBr₂) for Researchers and Drug Development Professionals

This compound (ZnBr₂) is an inorganic salt that has garnered significant attention across various scientific disciplines, from organic synthesis to energy storage.[1] It is identified by the CAS Number 7699-45-8 .[1][2][3][4][5][6] This compound presents as a white, crystalline, and hygroscopic powder, sharing many characteristics with zinc chloride, such as high solubility in water to form acidic solutions and good solubility in various organic solvents.[1] Its utility in a laboratory and industrial setting is broad, largely owing to its function as a potent Lewis acid and its unique physical properties in aqueous solutions.[7][8] This guide serves as a comprehensive technical resource for scientists, researchers, and professionals in drug development, providing in-depth information on its properties, applications, and critical safety protocols.

Physicochemical Properties: A Quantitative Overview

For any laboratory application, a thorough understanding of a compound's physical and chemical properties is paramount. These characteristics dictate the conditions for its storage, handling, and deployment in experimental setups. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 7699-45-8 | [1][2][3] |

| Molecular Formula | ZnBr₂ | [1][2][3] |

| Molar Mass | 225.20 g/mol | [1][3] |

| Appearance | White, hygroscopic crystalline powder | [1][3] |

| Density | 4.20 g/cm³ (at 20 °C) | [1] |

| Melting Point | 394 °C (741 °F) | [1][3] |

| Boiling Point | 697 °C (1,287 °F) | [1][3] |

| Solubility in Water | 447 g/100 mL (at 20 °C) | [1] |

| Solubility (Organic) | Very soluble in alcohol, ether, acetone, and tetrahydrofuran | [1] |

Synthesis and Chemical Structure

Understanding the synthesis and structure of ZnBr₂ provides crucial insights into its purity, reactivity, and handling requirements, particularly the distinction between its anhydrous and hydrated forms.

Synthesis Pathways:

-

Hydrated Form (ZnBr₂·2H₂O): The dihydrate is typically prepared by reacting zinc oxide or zinc metal with hydrobromic acid.[1]

-

ZnO + 2HBr + H₂O → ZnBr₂·2H₂O

-

Zn + 2HBr → ZnBr₂ + H₂

-

-

Anhydrous Form (ZnBr₂): The anhydrous salt, which is critical for its use as a Lewis acid in water-sensitive organic reactions, can be produced through several methods[1]:

-

Dehydration of the dihydrate using hot carbon dioxide.

-

Direct reaction of zinc metal with bromine.

-

Sublimation of the solid in a stream of hydrogen bromide gas.

-

Structural Characteristics: The structure of this compound is not monolithic; it varies with its physical state. In its crystalline form, ZnBr₂ adopts a structure similar to zinc iodide, where tetrahedral zinc centers are linked to form a three-dimensional framework.[1] In the gaseous phase, VSEPR theory correctly predicts a linear geometry with a Zn-Br bond length of 221 pm.[1] This structural simplicity in the gas phase is foundational to its predictable behavior as a Lewis acid.

Core Applications in Research and Development

The utility of this compound is diverse, but its role as a Lewis acid catalyst is particularly significant for the target audience of this guide.

Lewis Acid Catalysis in Organic Synthesis

As a Lewis acid, anhydrous ZnBr₂ is adept at accepting electron pairs, which allows it to activate substrates and catalyze a wide range of organic transformations.[1][8] This property is leveraged in numerous reactions critical to the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[8][9][10]

-

Mechanism of Action: The zinc (II) ion acts as an electrophilic center, coordinating to electron-rich atoms (like oxygen or nitrogen) in a substrate. This coordination polarizes key bonds, making the substrate more susceptible to nucleophilic attack. This is the fundamental principle behind its catalytic activity.[11]

-

Key Applications:

-

Protecting Group Chemistry: ZnBr₂ is used for the selective removal of Boc (tert-butyloxycarbonyl) protecting groups from secondary amines, an essential step in multi-step synthesis.[3]

-

Stereospecific Reactions: It serves as an effective catalyst for stereospecific and regioselective reactions, such as those involving silacyclopropanes and carbonyl compounds.

-

Heterocycle Synthesis: Recent literature highlights its use in synthesizing heterocyclic molecules, which form the core of many pharmaceutical compounds.[8]

-

Friedel-Crafts Reactions and Cyclizations: Its catalytic activity is also applied in Friedel-Crafts acylations and various cyclization processes for building complex molecular scaffolds.[10]

-

Workflow: Boc Deprotection of a Secondary Amine using ZnBr₂

The following is a representative protocol for a common synthetic application of this compound. The causality behind using ZnBr₂ lies in its ability to coordinate with the carbonyl oxygen of the Boc group, weakening the C-O bond and facilitating its cleavage under mild conditions, often leaving other sensitive functional groups intact.

Experimental Protocol:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected secondary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

-

Reagent Addition: Add anhydrous this compound (ZnBr₂) (typically 2-4 equivalents) to the solution. Note: The hygroscopic nature of ZnBr₂ necessitates handling in a dry environment (e.g., under an inert atmosphere or in a glove box) to prevent the introduction of water, which can quench the reaction.

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.

-

Work-up: Upon completion, quench the reaction by adding a basic aqueous solution (e.g., saturated sodium bicarbonate or ammonium hydroxide) to neutralize the acidic mixture and precipitate zinc salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. The crude product can then be purified using column chromatography.

Other Notable Applications

-

High-Density Fluids: Concentrated aqueous solutions of ZnBr₂ are extremely dense.[1] This property is exploited in the oil and gas industry for drilling and completion fluids to control high-pressure wells.[1][9]

-

Radiation Shielding: These dense solutions are also used as transparent radiation shielding in the windows of hot cells for handling radioactive materials.[1][7][12][13] The advantage over lead glass is that the aqueous solution is self-repairing and does not darken over time from radiation exposure.[1]

-

Battery Technology: this compound is a key electrolyte component in zinc-bromine flow batteries, a type of rechargeable battery being explored for large-scale energy storage.[1][14][15][16][17] These batteries are noted for their 100% depth of discharge capability, long cycle life, and use of low-cost, abundant materials.[14][18]

Safety Data Sheet (SDS) Analysis: A Guide to Safe Handling

The safe handling of any chemical reagent is non-negotiable. This compound, while highly useful, possesses significant hazards that demand strict adherence to safety protocols. The following is a synthesis of information typically found in a Safety Data Sheet (SDS) for ZnBr₂.

Hazard Identification (GHS Classification):

Precautionary Measures & Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[2] Eyewash stations and emergency showers must be readily accessible.[20][21]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield when handling the solid or its solutions.[20]

-

Skin Protection: Wear a full protective suit and chemical-resistant gloves (e.g., neoprene or nitrile).[19] Always inspect gloves before use and use proper removal techniques to avoid skin contact.

-

Respiratory Protection: If engineering controls are insufficient or during spill clean-up, use a certified respirator with appropriate cartridges.[2]

-

Hygiene: Do not eat, drink, or smoke in the work area.[20] Wash hands thoroughly after handling, even if no direct contact is known to have occurred.[2][20]

First Aid Procedures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, removing contact lenses if present.[2][20][21] Seek immediate medical attention from an ophthalmologist.

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[20] Call a physician immediately.

-

Ingestion: Do NOT induce vomiting due to the risk of perforation.[21] If the victim is conscious, rinse their mouth and have them drink water (two glasses at most). Seek immediate medical attention.[2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a physician.[21]

Storage and Disposal:

-

Storage: Store in a cool, dry, and well-ventilated place.[2][20] Keep the container tightly closed to protect from moisture, as the material is hygroscopic.[2] Store locked up and away from incompatible materials like strong oxidizing agents and reactive metals (e.g., potassium, sodium).[20][21]

-

Disposal: Dispose of unused material and its container as hazardous waste in accordance with local, state, and federal regulations.[20] Do not allow the product to enter drains or waterways due to its toxicity to aquatic life.[2][19]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. This compound [commonorganicchemistry.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 7699-45-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound - Zinc dibromide, this compound [sigmaaldrich.com]

- 7. This compound | Br2Zn | CID 10421208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound: a catalyst in organic synthesis_Chemicalbook [chemicalbook.com]

- 9. Top Industrial Uses of this compound Brine: Benefits and Applications - Bromide Manufacturer and Exporter [bromideindia.com]

- 10. This compound in Pharmaceuticals: Emerging Trends and Applications - Bromide Manufacturer and Exporter [bromideindia.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. US3286095A - this compound radiation-shielding window maintained under an inert gas atmosphere - Google Patents [patents.google.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Zinc–bromine battery - Wikipedia [en.wikipedia.org]

- 15. sandia.gov [sandia.gov]

- 16. Zinc–Bromine Rechargeable Batteries: From Device Configuration, Electrochemistry, Material to Performance Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. solarkobo.com [solarkobo.com]

- 18. The Advantages of Zinc-Bromine Batteries in Energy Storage - Seplos Technology [seplos.com]

- 19. kazmi.kz [kazmi.kz]

- 20. nj.gov [nj.gov]

- 21. tigercalcium.com [tigercalcium.com]

fundamental electrochemical behavior of zinc bromide solutions

An In-depth Technical Guide to the Fundamental Electrochemical Behavior of Zinc Bromide Solutions

Authored by Gemini, Senior Application Scientist

Introduction

Aqueous this compound (ZnBr₂) solutions form the basis of a compelling electrochemical system, most notably utilized in zinc-bromine flow batteries, a technology recognized for its high energy density, inherent safety, and reliance on abundant materials.[1][2] Understanding the core electrochemical behavior of this system is paramount for researchers engaged in developing and optimizing energy storage technologies. This guide provides an in-depth exploration of the fundamental principles governing the electrochemical reactions, species equilibrium, and transport phenomena within ZnBr₂ electrolytes. We will delve into the causality behind experimental choices for characterization, offering field-proven insights for professionals in research and development.

Thermodynamic Underpinnings and Aqueous Speciation

The overall electrochemical reaction in a zinc-bromide system is the reversible conversion of this compound into zinc metal and aqueous bromine.[1][3] The process is characterized by the following half-reactions and their standard electrode potentials (E°) at 25°C:

-

Negative Electrode (Anode during discharge): Zn(s) ⇌ Zn²⁺(aq) + 2e⁻ ; E° = -0.76 V vs. SHE[4][5][6]

-

Positive Electrode (Cathode during discharge): Br₂(aq) + 2e⁻ ⇌ 2Br⁻(aq) ; E° = +1.087 V vs. SHE[3][6]

The net cell reaction results in a standard cell potential (E°cell) of approximately 1.85 V, making it an energetically favorable system for energy storage.[1]

| Half-Reaction | Standard Potential (E° vs. SHE) |

| Zn²⁺(aq) + 2e⁻ ⇌ Zn(s) | -0.76 V[6] |

| Br₂(l) + 2e⁻ ⇌ 2Br⁻(aq) | +1.07 V[6][7] |

| Br₃⁻(aq) + 2e⁻ ⇌ 3Br⁻(aq) | +1.09 V[4] |

However, the chemistry within the electrolyte is far more complex than these simple half-reactions suggest. The concentration of ZnBr₂ and the presence of excess bromide ions lead to a dynamic equilibrium of various complex ions.[8]

-

Zinc-Bromide Complexes: In concentrated solutions, zinc ions (Zn²⁺) coordinate with bromide ions (Br⁻) to form a series of bromozincate anions, such as [ZnBr₃]⁻ and [ZnBr₄]²⁻.[9][10][11][12] The formation of these complexes is concentration-dependent, with higher-order complexes like [ZnBr₄]²⁻ becoming more prevalent at higher ZnBr₂ concentrations.[9][13] This complexation influences the activity of Zn²⁺ ions, affecting the electrode potential and the kinetics of zinc deposition and stripping.[12][14]

-

Polybromide Complexes: At the positive electrode, elemental bromine (Br₂) reacts with bromide ions (Br⁻) to form polybromide ions, primarily the tribromide ion (Br₃⁻) and, to a lesser extent, pentabromide (Br₅⁻).[3][8] This reaction is crucial as it increases the solubility of bromine in the aqueous electrolyte and reduces its volatility.[3] To further manage the highly reactive and diffusive nature of bromine, bromine complexing agents (BCAs)—often quaternary ammonium salts—are added. These agents form a separate, dense, bromine-rich organic phase, which sequesters the bromine away from the zinc electrode, thereby minimizing self-discharge.[3][15][16][17]

Caption: Equilibrium of zinc and bromide species in the aqueous electrolyte.

Electrode Kinetics and Reaction Mechanisms

The performance of a zinc-bromide system is dictated by the kinetics of the reactions at both the negative and positive electrodes.

Negative Electrode (Zinc)

The reaction at the negative electrode involves the electrodeposition (plating) of metallic zinc during charging and its dissolution (stripping) during discharging.[2][8]

Charging (Deposition): Zn²⁺(aq) + 2e⁻ → Zn(s) Discharging (Dissolution): Zn(s) → Zn²⁺(aq) + 2e⁻

A primary challenge in this process is the tendency for non-uniform zinc deposition, which can lead to the formation of dendrites.[3][15] These dendritic structures can grow across the separator, causing an internal short circuit, and can break off, leading to a loss of active material and reduced coulombic efficiency. The morphology of the zinc deposit is highly sensitive to current density, electrolyte composition, pH, and the presence of additives.[15]

Positive Electrode (Bromine)

The reaction at the positive electrode, typically a high-surface-area carbon-based material, involves the oxidation of bromide to bromine during charging and the reverse reaction during discharging.[3]

Charging (Oxidation): 2Br⁻(aq) → Br₂(aq) + 2e⁻ Discharging (Reduction): Br₂(aq) + 2e⁻ → 2Br⁻(aq)

As discussed, the generated bromine immediately complexes with available bromide ions to form polybromides (e.g., Br₃⁻). The kinetics of this electrode are generally fast, but can be influenced by the adhesion of the dense polybromide phase to the electrode surface, which can block active sites.[16]

Caption: Electron flow and reactions during charge and discharge cycles.

Key Influencing Factors on Electrochemical Behavior

The electrochemical performance of ZnBr₂ solutions is highly dependent on several operational parameters.

-

Concentration: The concentration of ZnBr₂ (typically 1-4 M) directly impacts the electrolyte's conductivity, viscosity, and the speciation of zinc-bromide complexes.[4][8] Higher concentrations generally decrease resistivity but can increase viscosity, affecting mass transport.[4]

-

Temperature: Increasing the operating temperature (typically 20-50°C) improves ionic conductivity and diffusivity, which can enhance voltaic efficiency.[3][4] However, it also increases the vapor pressure of bromine and can accelerate self-discharge reactions, necessitating a careful thermal management strategy.[3][4]

-

pH: The pH of the electrolyte is critical, especially for the negative electrode. A low pH (acidic) can lead to a competing hydrogen evolution reaction (HER) during zinc plating, which reduces coulombic efficiency and can alter the morphology of the zinc deposit.[4][8] A high pH can cause the precipitation of zinc hydroxide or oxide species.[8] Therefore, the pH is typically maintained in a mildly acidic range (e.g., 3-5).

Electrochemical Characterization Protocols

To investigate the complex behavior of this compound solutions, several electrochemical techniques are employed. These protocols provide a self-validating system to probe the thermodynamics and kinetics of the system.

Protocol 1: Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic technique used to study the redox behavior of the electrochemical system. It provides qualitative and quantitative information about the electrode reactions.